molecular formula C10H12N2O B1275658 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one CAS No. 86499-35-6

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one

Cat. No.: B1275658
CAS No.: 86499-35-6
M. Wt: 176.21 g/mol
InChI Key: AUAKXRGQXZRTQC-UHFFFAOYSA-N
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Description

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Pharmacokinetics

It’s known that the compound is a white to colorless crystalline solid . It has low solubility in water but is soluble in organic solvents such as ethanol and dichloromethane . These properties could influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with biological targets. Furthermore, the compound’s low water solubility could influence its distribution and efficacy in aqueous biological environments .

Biochemical Analysis

Biochemical Properties

3-Amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with angiotensin-converting enzyme (ACE) inhibitors, which are important in regulating blood pressure . Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain proteases, which play a role in protein degradation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Properties

IUPAC Name

3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAKXRGQXZRTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403254
Record name 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-35-6
Record name 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternatively, a solution of 2-amino-4-(2-nitrophenyl)butyric acid hydrochloride (2.5 g) in water (200 ml) was hydrogenated at room temperature and atmospheric pressure, using 10% Pd-C (0.5 g) as catalyst. After uptake of hydrogen ceased, the catalyst was filtered off, and the filtrate evaporated to dryness. The residue was dissolved in water (50 ml) and the pH adjusted to 7 by the addition of 10% sodium hydroxide. The solid was filtered off, washed with water, and dried to give 2-amino-4-(2-aminophenyl)butyric acid. A solution of the 2-amino-4-(2-aminophenyl)butyric acid (1.0 g), hexamethyldisilazane (5.4 g), and chlorotrimethylsilane (0.1 g) in xylene (125 ml) was refluxed for 65 hours. The reaction mixture was cooled, poured into ethanol (200 ml) and evaporated under reduced pressure. Water (100 ml) was added, and the solution extracted with dichloromethane (2×125 ml). The combined dichloromethane solutions were washed with water (50 ml), dried over magnesium sulfate, and evaporated under reduced pressure to give 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one as above.
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Synthesis routes and methods II

Procedure details

To a solution of 3-azido-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (see Example 1) (27 g) in 2B ethanol (3500 ml) stirring at room temperature under an atmosphere of nitrogen, a suspension of Raney nickel in water (50 ml, washed with 10 volumes of ethanol) was added. The mixture was stirred at room temperature for 2 hours when an additional 30 ml of Raney nickel suspension was added. After stirring for an additional 30 minutes, the catalyst was filtered off and the solvent removed under reduced pressure to give an oil which solidified on addition of ether to give 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, melting at 161°-2°.
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Synthesis routes and methods III

Procedure details

A solution of ethyl 2-amino-4-(2-aminophenyl)butyrate (35.0 g) in methanol (100 ml) was added to a solution of sodium methoxide in methanol [prepared from sodium (1.0 g) and methanol (400 ml)] with stirring, under a nitrogen atmosphere. The reaction mixture was refluxed for 65 hours and evaporated under reduced pressure. The residue was distributed between water (100 ml) and dichloromethane (400 ml). The aqueous solution was extracted with dichloromethane (400 ml), and the combined organic solutions washed with water (100 ml) and dried over magnesium sulfate. Evaporation to dryness and trituration with ether (250 ml) gave 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, m.p. 161°-162° C.
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ethyl 2-amino-4-(2-aminophenyl)butyrate
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Synthesis routes and methods IV

Procedure details

Part A. 2-Bromo-3,4-dihydro-2H-naphthalen-1-one oxime: α-Tetralone: (31.25 g, 0.214 mol) was stirred in MeOH (300 mL). Br2 (11.02 mL, 1.0 eq) was added dropwise during a 1.5 h-period. LC-MS showed completion of the reaction after the addition. NH2OH.HCl (38.10 g, 2.6 eq) was added to the above stirred solution, followed by the addition of H2O (35 mL). The resulting mixture was stirred at RT O/N. LC-MS showed completion of the reaction. H2O (155 mL) was added. The mixture was stirred at RT for 5 h. The light tan oil at the lower level was precipitated out while cooling in an ice bath for 30 min. The precipitate was filtered, and rinsed with H2O. It was azeotroped with toluene (2×50), vacuum dried, and used directly in the next step. LC-MS (ESI+) 240.2, 242.4 (M+H). Part B. 3-Bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part A (9.0 g, 37.66 mmol) was added portionwise to PPA (48 g) with stirring at 80° C. under N2. The resulting mixture was stirred at 80° C. for 36 h. The hot mixture was poured into ice H2O, extracted with EtOAc (2×), washed with H2O (2×), brine (2×), and dried over MgSO4. The residue was purified by flash column chromatography (silica gel, hexanes: CH2Cl2=1:1 to 0:1, then CH2Cl2: EtOAc=4:1) to produce light tan crystals of the product (3.53 g, 39%). 1H NMR (CDCl3) δ 9.03 (br, s, 1H), 7.29-7.07 (m, 4H), 4.53 (m, 1H), 3.05-2.93 (m, 1H), 2.82-2.60 (m, 3H). 13C NMR (CDCl3) δ 169.6, 136.8, 133.0, 129.7, 128.0, 126.4, 122.5, 47.1, 40.3, 30.3 (10 out of 10 expected peaks obtained). LC-MS (ESI+) 240.2, 242.4 (M+H). Part C. 3-Azido-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part B (1.9 g, 7.95 mmol) and NaN3 (1.0 g, 15.38 mmol, 2.0 eq) were stirred in DMF at RT under N2 O/N. LC-MS showed completion of the reaction (tR=2.81 min, 10-90% CH3CN in H2O in a 4-min run). EtOAc was added; the organic layer was washed with H2O (2×), brine (2×), dried over MgSO4, and concentrated (ca. 1.8 g, yield: 100%). The crude product was used directly in the next step. 1H NMR (CDCl3) δ 8.85 (br, s, 1H), 7.26-7.19 (m, 2H), 7.14 (dd, J=7.7, 1.4 Hz, 1H), 7.05 (d, J=7.7 Hz, 1H), 3.86 (dd, J=11.3, 8.0 Hz, 1H), 2.96 (m, 1H), 2.70 (m, 1H), 2.49 (m, 1H), 2.27 (m, 1H). 13C NMR (CDCl3) δ 171.4, 136.3, 133.3, 129.6, 128.0, 126.3, 122.4, 59.1, 34.9, 28.3. LC-MS (ESI+) 203.4 (M+H), 405.6 (2M+H). Part D. 3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part C (1.8 g, 8.91 mmol) was stirred in THF (20 mL) at RT. PPh3 (2.8 g, 1.2 eq) was added. The mixture was stirred for 30 min. H2O (6 mL) was added. The mixture was stirred at 50° C. for 3 h. LC-MS showed completion of the reaction. The mixture was concentrated, and acidified with 1N HCl. It was extracted with Et2O (2×). The aqueous layer was basified with 50% NaOH, extracted with CH2Cl2 (2×), washed with brine, dried over MgSO4, and concentrated to dryness to produce 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.06 g, 76%). 1H NMR (CDCl3) δ 8.69 (br, s, 1H), 7.25 (m, 2H), 7.12 (dd, J=7.5, 1.2 Hz, 1H), 6.99 (dd, J=7.5, 1.2 Hz, 1H), 3.42 (dd, J=11.3, 7.7 Hz, 1H), 2.90 (m, 1H), 2.56 (m, 1H), 2.45 (m, 1H), 1.92 (m, 1H). 13C NMR (CDCl3) δ 177.4, 136.8, 134.4, 129.6, 127.5, 125.9, 122.0, 51.5, 39.2, 29.0. LC-MS (ESI+) 353.6 (2M+H). Part E. 3-Amino-1-(4-bromophenyl)-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part D (1.02 g, 5.80 mmol) was stirring in dry CH2Cl2 (15 mL) under N2 at RT. PhCHO (0.58 mL, 1.0 eq) was added, followed by the addition of Et3N (1.63 mL) and MgSO4 (1.65 g). The resulting mixture was stirred at RT for 1 day. The mixture was filtered, rinsed with CH2Cl2, washed with H2O, brine, dried over MgSO4, and concentrated to dryness. The residue (1.3 g, 4.92 mmol) and 4-bromo-1-iodobenzene (1.66 g, 1.2 eq) were stirred in 1,4-dioxane (5 mL) at RT under N2. K2CO3 (1.36 g, 2.0 eq) was added, followed by the addition of CuI (0.19 g, 10% mol) and trans-1,2-cyclohexyldiamine (0.1 ml, 10% mol). The resulting mixture was stirred at 110° C. for 2 h. LC-MS showed 80% of conversion with 20% starting material remaining. The mixture was cooled to RT, and sat'd NH4Cl was added. The mixture was extracted with EtOAc, washed with H2O, brine, and concentrated. The resulting residue was dissolved in Et2O (10 ml). 1N HCl (30 mL) was added. The mixture was stirred at RT for 3 h. LC-MS showed completion of the reaction. The Et2O layer was separated. The aqueous layer was washed with Et2O (2×), basified with 50% aqueous NaOH. It was extracted with CH2Cl2 (2×), washed with brine, and dried over MgSO4. The crude product of 3-amino-1-(4-bromophenyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one was used directly in the next step after vacuum drying. LC-MS (ESI+) 331.4 (M+H), tR=7.72 min (5-98% CH3CN in H2O in a 10-min run). Part F. [1-(4-Bromophenyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl]carbamic acid tert-butyl ester: The product from Ex. 78, Part E (0.87 g, 2.64 mmol) was stirred in CH2Cl2 (18 mL). (Boc)2O (0.69 g, 1.2 eq) was added as one single portion, followed by the addition of 1N NaOH (3 mL). The resulting mixture was stirred at RT under N2 for 1 h. LC-MS showed completion of the reaction (tR=9.01 min, 5-98% CH3CN in H2O in a 10-min run) with M+H=333.2. NH4Cl was added, extracted with EtOAc (2×), washed with brine, dried over MgSO4, filtered, and concentrated to give tert-butyl 1-(4-iodophenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-ylcarbamate (1.13 g, 100%). It was used directly in the next step without further purification. Part G. tert-butyl 1-[2′-(methylthio)-1,1′-biphenyl-4-yl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-ylcarbamate: The product from Ex. 78, Part F (0.48 g, 1.11 mmol), o-thiomethylphenylboronic acid (0.28 g, 1.5 eq), Na2CO3 (0.24 g, 2.0 eq), and Pd(PPh3)4 (0.13 g, 10% mol) were degassed twice. Toluene (5 mL) and H2O (0.6 mL) were added. The mixture was stirred at 85° C. under N2O/N. LC-MS showed completion of the reaction. NH4Cl was added, extracted with EtOAc (2×), washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, CH2Cl2:hexanes=0:1 to 1:0, them 10-20% EtOAc in CH2Cl2) produced the product (0.28 g, 53%). 1H NMR (CDCl3) δ 7.44 (m, 2H), 7.40-7.21 (m, 9H), 6.96 (m, 1H), 7.36-7.10 (m, 7H), 6.92 (d, J=8.8 Hz, 2H), 5.56 (m, 1H), 4.45 (m, 1H), 3.12 (m, 1H), 2.75 (m, 2H), 2.37 (s, 3H), 2.03 (m, 1H), 1.43 (s, 9H). 13C NMR (CDCl3) δ 171.3, 154.9, 141.3, 140.7, 140.0, 138.9, 137.1, 135.4, 130.1, 129.9, 129.3, 128.1, 127.2, 126.7, 126.0, 125.3, 124.8, 79.6, 60.4, 51.1, 37.1, 28.4, 15.9. LC-MS (ESI+) 475.4 (M+H), 375.4 (M+H-Boc). Part H. 5-Chloro-thiophene-2-sulfonic acid [1-(2′-methanesulfonyl-biphenyl-4-yl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl]-amide: The product from Ex. 78, Part G (0.252 g, 0.53 mmol) was stirred in CH2Cl2 (5 mL) at RT under N2. MCPBA (0.61 g, 4.0 eq) was added as one single portion. LC-MS showed completion of the reaction after 30 min. Sat'd NaHCO3 was added. The mixture was extracted with EtOAc, washed with H2O, brine, dried over MgSO4, and concentrated. The residue was dissolved in CH2CO2 (10 mL). TFA (5 mL) was added. The mixture was stirred at RT for 20 min. LC-MS showed completion of the reaction (tR=0.65 min, 407.6 (M+H)). The solvents were evaporated. EtOAc was added, washed with sat'd NaHCO3, brine, dried over MgSO4, and concentrated. The above residue (0.13 g, 0.32 mmol) and 5-chloro-2-thiophenesulfonic acid (0.10 g, 0.46 mmol) were stirred in CH2Cl2 (2 mL). Aqueous Na2CO3 (10% w/w, 0.6 mL) was added. The mixture was stirred at RT under N2 for 1 h. NH4Cl was added. It was extracted with EtOAc, washed with brine, and concentrated. The residue was purified by prep LC-MS (tR=6.20 min, 5-98% CH3CN in H2O in a 10-min run) to give the target compound as a pure white floatable solid after lyophilization (25 mg, 14%). 1H NMR (CDCl3) δ 8.04 (dd, J=7.9, 1.3 Hz, 1H), 7.89 (m, 1H), 7.64 (td, J=7.7, 1.5 Hz, 1H), 7.55 (td, J=7.7, 1.5 Hz, 1H), 7.36-7.10 (m, 7H), 6.92 (d, J=8.8 Hz, 2H), 6.86 (m, 1H), 3.96 (m, 1H), 2.96 (m, 1H), 2.90 (m, 2H), 2.61 (s, 3H), 2.35 (m, 1H), 2.14 (m, 1H). LC-MS (ESI+) 587.2 (M+H). Examples 79-81 were prepared from Ex. 35 by alkylation with the indicated alkylhalide in the presence of potassium carbonate in DMF as solvent using the procedure described for the synthesis of the compound of Ex. 33, Part A.
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Q & A

Q1: What is significant about the asymmetric synthesis of (R)-3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one described in the papers?

A1: Both papers describe an efficient method for synthesizing the (R)-enantiomer of 3-Amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one. This is important because many pharmaceuticals are chiral molecules, meaning they exist in two mirror-image forms (enantiomers). Often, only one enantiomer exhibits the desired biological activity, while the other might be inactive or even have adverse effects. Therefore, developing efficient asymmetric syntheses for chiral molecules like this benzazepinone derivative is crucial for drug discovery and development.

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